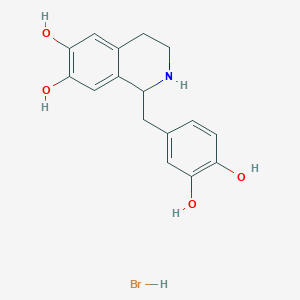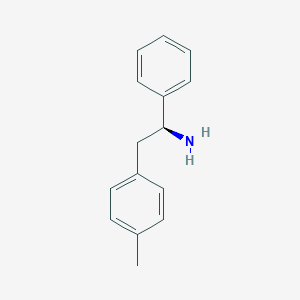![molecular formula C14H11N B104344 3-Methylbenzo[g]isoquinoline CAS No. 19339-12-9](/img/structure/B104344.png)
3-Methylbenzo[g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo[g]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is a complex molecule that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzo[g]isoquinoline is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methylbenzo[g]isoquinoline can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylbenzo[g]isoquinoline in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on 3-Methylbenzo[g]isoquinoline. One direction is to further investigate its potential as a fluorescent probe for DNA and RNA detection. Another direction is to study its effects on different cell types and its potential applications in treating various diseases. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-Methylbenzo[g]isoquinoline can be achieved through various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method is the Friedländer synthesis, which involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
3-Methylbenzo[g]isoquinoline has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Propiedades
Número CAS |
19339-12-9 |
|---|---|
Nombre del producto |
3-Methylbenzo[g]isoquinoline |
Fórmula molecular |
C14H11N |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-methylbenzo[g]isoquinoline |
InChI |
InChI=1S/C14H11N/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15-10/h2-9H,1H3 |
Clave InChI |
VNYFIMAAUQDNKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
SMILES canónico |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
Sinónimos |
3-Methylbenz[g]isoquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



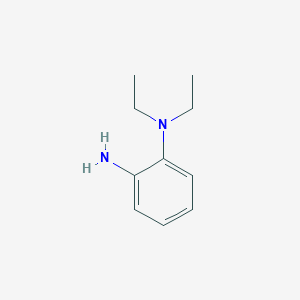
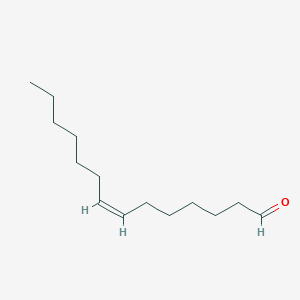
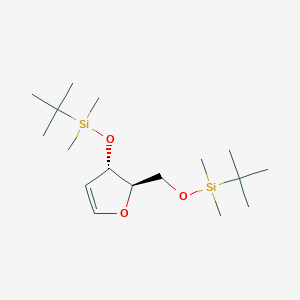
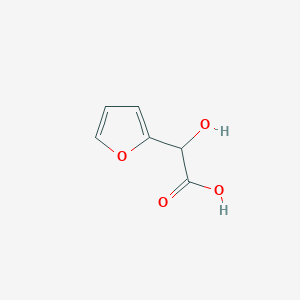
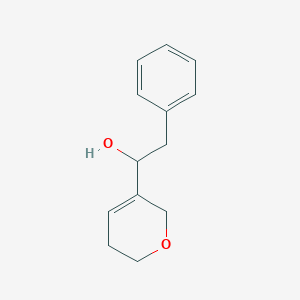
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
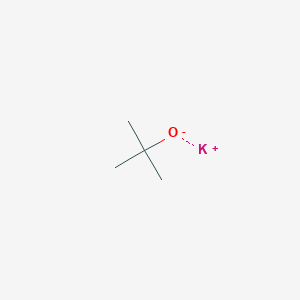
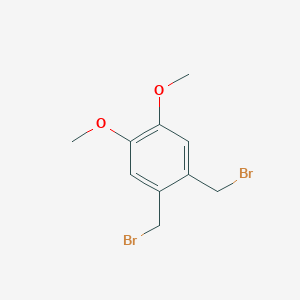
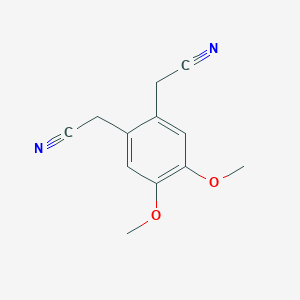
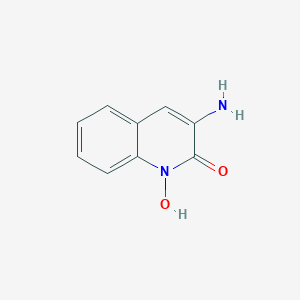
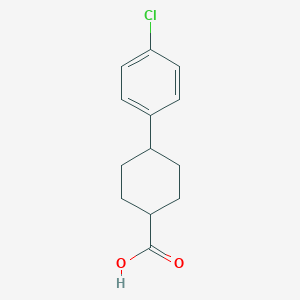
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
